molecular formula C11H16N2 B2377888 N-[2-(pyridin-2-yl)ethyl]cyclobutanamine CAS No. 1247425-69-9

N-[2-(pyridin-2-yl)ethyl]cyclobutanamine

Cat. No.: B2377888
CAS No.: 1247425-69-9
M. Wt: 176.263
InChI Key: SYYOHXKITKMJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyridin-2-yl)ethyl]cyclobutanamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

N-[2-(Pyridin-2-yl)ethyl]cyclobutanamine and its derivatives have been utilized in various chemical syntheses. For example, its use in the base-free transfer hydrogenation of ketones with Cp*Ir(pyridinesulfonamide)Cl precatalysts was demonstrated, showcasing efficient catalysis without the need for dried and degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016) Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts.

Pharmaceutical and Agrochemical Applications

The potential of this compound derivatives in pharmaceutical and agrochemical industries has been explored. Ghattas, Carlin, Murkli, & Jacobs (2014) investigated a solvent-free 1,4-aza-conjugate addition reaction to create various derivatives, highlighting their potential in host–guest interactions and as pharmaceutical or agrochemical agents Solvent-Free Microwave-Assisted Preparation of N-(2-(Pyridin-2-yl)-ethyl)sulfonamides.

Protective Groups in Polymer Chemistry

The compound has also found applications in polymer chemistry. Elladiou & Patrickios (2012) demonstrated the use of 2-(Pyridin-2-yl)ethanol, a closely related compound, as a protecting group for methacrylic acid. This group can be selectively removed after polymerization, showcasing its versatility in the field of polymer chemistry 2-(Pyridin-2-yl)ethanol as a Protecting Group for Carboxylic Acids.

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been used in corrosion inhibition. Das et al. (2017) synthesized cadmium(II) Schiff base complexes using similar ligands, demonstrating their effectiveness in protecting mild steel surfaces against corrosion, thus bridging the gap between coordination chemistry and corrosion engineering Targeted Synthesis of Cadmium(II) Schiff Base Complexes towards Corrosion Inhibition on Mild Steel.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-8-12-11(4-1)7-9-13-10-5-3-6-10/h1-2,4,8,10,13H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOHXKITKMJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.